

Validating the On-Target Efficacy of JET-209: A Comparative Analysis

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Compound of Interest

Compound Name: JET-209

Cat. No.: B12379951

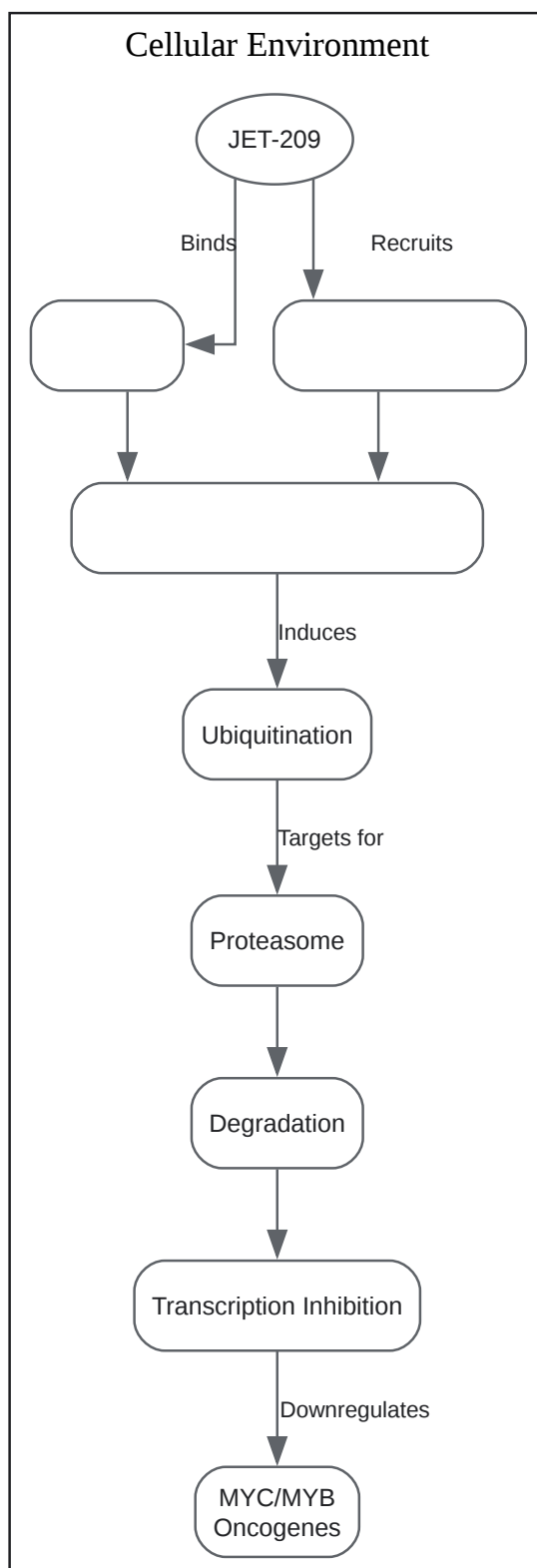
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **JET-209**, a potent and selective PROTAC degrader of the transcriptional coactivators CREB-binding protein (CBP) and its paralogue p300, with other CBP/p300 targeting agents. Experimental data is presented to support the on-target effects of **JET-209**, offering a valuable resource for researchers in oncology and drug discovery.

Mechanism of Action: Targeted Degradation of CBP/p300

JET-209 is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) that simultaneously binds to the CBP/p300 proteins and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of CBP and p300 by the proteasome, leading to the downregulation of target oncogenes such as MYC and MYB.^[1] This targeted degradation mechanism offers a distinct advantage over traditional inhibitors, which only block the protein's function.



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Caption: Mechanism of action of **JET-209** as a CBP/p300 PROTAC degrader.

Comparative Efficacy of CBP/p300 Modulators

JET-209 demonstrates exceptional potency in degrading CBP and p300, surpassing other known inhibitors and degraders. The following tables summarize the comparative in vitro efficacy of **JET-209** and other selected CBP/p300 targeting compounds.

Table 1: In Vitro Degradation Potency (DC50)

Compound	Target	DC50 (nM)	Cell Line	Reference
JET-209	CBP	0.05	RS4;11	[2]
JET-209	p300	0.2	RS4;11	[2]
dCBP-1	p300/CBP	Near-complete degradation at 10-1000 nM	MM1S	
JQAD1	EP300	≤ 31.6	Neuroblastoma cells	[1]

Table 2: In Vitro Anti-proliferative Activity (IC50)

Compound	Cell Line	IC50 (nM)	Reference
JET-209	MV4;11	0.04	[1]
JET-209	HL-60	0.54	[1]
JET-209	MOLM-13	2.3	[1]
JET-209	RS4;11	0.1	[1]
GNE-781	MV4-11	6.6	

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blotting for CBP/p300 Degradation

This protocol is used to quantify the degradation of CBP and p300 proteins following treatment with **JET-209**.

- Cell Culture and Treatment: Culture RS4;11 cells in appropriate media. Treat cells with varying concentrations of **JET-209** or other compounds for the desired time (e.g., 4 hours).
- Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk in TBST.
 - Incubate the membrane with primary antibodies against CBP, p300, and a loading control (e.g., GAPDH or Vinculin) overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Data Analysis: Quantify the band intensities and normalize the levels of CBP and p300 to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Cell Viability Assay (e.g., CellTiter-Glo®)

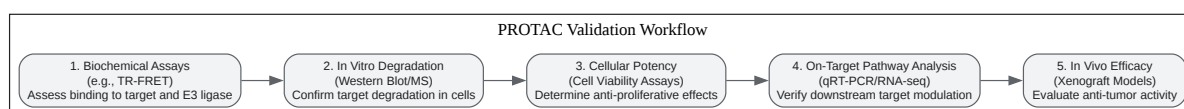
This assay measures the anti-proliferative effects of **JET-209**.

- Cell Seeding: Seed acute leukemia cell lines (e.g., MV4;11, HL-60, MOLM-13, RS4;11) in 96-well plates.

- **Compound Treatment:** Treat the cells with a serial dilution of **JET-209** or other compounds for a specified period (e.g., 72 hours).
- **Assay Procedure:** Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- **Data Acquisition:** Measure the luminescence using a plate reader.
- **Data Analysis:** Normalize the data to the vehicle-treated control and calculate the IC50 values using a non-linear regression model.

Experimental and Validation Workflow

The validation of a PROTAC like **JET-209** involves a multi-step workflow to confirm its on-target effects and mechanism of action.



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Caption: A typical experimental workflow for validating a PROTAC degrader.

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References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Exceptionally Potent, Selective, and Efficacious PROTAC Degraders of CBP and p300 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
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